1,4-Dihydropyridine-3,5-dicarbaldehyde is a compound belonging to the class of dihydropyridines, which are characterized by a six-membered ring containing nitrogen. This compound features two aldehyde functional groups located at the 3 and 5 positions of the dihydropyridine ring. Dihydropyridines are significant in medicinal chemistry due to their diverse biological activities, particularly as calcium channel blockers and in the treatment of cardiovascular diseases.
1,4-Dihydropyridine-3,5-dicarbaldehyde can be derived from various synthetic routes involving the condensation of appropriate aldehydes with pyridine derivatives. It falls under the category of heterocyclic compounds in organic chemistry, specifically classified as a nitrogen-containing bicyclic compound. Its structural formula can be denoted as C12H10N2O2, indicating its molecular composition of carbon, hydrogen, nitrogen, and oxygen.
The synthesis of 1,4-Dihydropyridine-3,5-dicarbaldehyde typically involves the Hantzsch reaction, a well-known method for producing dihydropyridines. This process generally combines aldehydes with β-keto esters and ammonia or amine derivatives. The reaction conditions often require heating in a solvent such as ethanol or acetic acid to facilitate the formation of the dihydropyridine ring.
Recent advancements have introduced greener synthesis methods that utilize microwave irradiation or solvent-free conditions to enhance yield and reduce environmental impact. For example, one study reported the synthesis of related dihydropyridine derivatives via one-pot reactions using substituted azides under click chemistry conditions, achieving high yields with minimal by-products .
The molecular structure of 1,4-Dihydropyridine-3,5-dicarbaldehyde consists of a pyridine ring with two aldehyde substituents. The compound's IUPAC name is 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbaldehyde.
The compound can be represented using the SMILES notation: C1=CC(N=C(C1=O)C(=O)C)C
.
1,4-Dihydropyridine-3,5-dicarbaldehyde participates in several chemical reactions due to its reactive aldehyde groups. Key reactions include:
These reactions are crucial for synthesizing more complex molecules for pharmaceutical applications.
The mechanism of action for compounds like 1,4-Dihydropyridine-3,5-dicarbaldehyde often involves modulation of calcium channels in vascular smooth muscle cells. By acting as calcium channel blockers, these compounds help relax blood vessels and reduce blood pressure.
The binding of the compound to calcium channels inhibits calcium influx during depolarization events, leading to vasodilation. This mechanism is particularly beneficial in treating conditions such as hypertension and angina pectoris.
1,4-Dihydropyridine-3,5-dicarbaldehyde exhibits several notable physical and chemical properties:
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the aldehyde groups.
1,4-Dihydropyridine-3,5-dicarbaldehyde has significant applications in medicinal chemistry:
The 1,4-dihydropyridine (1,4-DHP) scaffold emerged as a cornerstone of medicinal chemistry following the serendipitous discovery of nifedipine in the 1970s. This first-generation L-type calcium channel blocker revolutionized hypertension treatment, establishing the pharmacophoric template for subsequent cardiovascular agents. Early structural optimization focused on ester substitutions at the C3/C5 positions and aryl groups at C4, yielding second-generation drugs like felodipine and isradipine with improved tissue selectivity and pharmacokinetics. The evolution culminated in third-generation derivatives (e.g., amlodipine) featuring chiral unsymmetrical ester groups that conferred prolonged duration of action and reduced reflex tachycardia [1] [8].
Beyond cardiovascular applications, the late 20th century witnessed diversification into neurological therapeutics. Nimodipine’s cerebrovascular selectivity demonstrated neuroprotective effects in subarachnoid hemorrhage, while isradipine entered Parkinson’s disease trials due to its mitochondrial stabilization properties. Concurrently, structural modifications like 3,5-dicarbomoyl substitutions unlocked antitubercular activities, highlighting the scaffold’s versatility [1] [5].
Table 1: Milestones in 1,4-DHP Drug Development
Generation | Time Period | Representative Drugs | Therapeutic Advancements |
---|---|---|---|
First | 1970s | Nifedipine | Founding Ca²⁺ antagonists; antihypertensive effects |
Second | 1980s | Felodipine, Isradipine | Enhanced vascular selectivity; reduced side effects |
Third | 1990s–Present | Amlodipine, Cilnidipine | Long-acting; dual L/N-type Ca²⁺ channel blockade |
Multitarget | 2010s–Present | KCa3.1 inhibitors (e.g., DHP-103) | Oncology, hereditary xerocytosis, stroke |
The replacement of traditional ester groups with aldehyde functionalities (–CHO) at C3/C5 positions creates 1,4-dihydropyridine-3,5-dicarbaldehyde, a structurally distinct chemotype with unique physicochemical and pharmacological properties. Unlike ester-based DHPs constrained by hydrolysis susceptibility, the aldehyde groups confer:
Table 2: Reactivity and Applications of the Dicarbaldehyde Motif
Property | Functional Impact | Therapeutic Application Example |
---|---|---|
Electrophilic Aldehydes | Enables Schiff base formation with lysine residues | Targeted covalent inhibitors of H. pylori HsrA regulator |
Hydrogen Bond Acceptor | Stabilizes protein-ligand complexes via backbone amide interactions | Enhanced binding affinity in KCa3.1 pore blockade |
Synthetic Versatility | Serves as precursor for heterocyclic annulations or redox-active derivatives | Fluorescent probes (e.g., hydrazine detection) [3] |
Despite advances, critical gaps persist in exploiting 1,4-DHP-3,5-dicarbaldehydes:
Synthetic Challenges
Underexplored Bioactivities
Table 3: Key Research Domains and Unmet Needs
Research Domain | Current Knowledge | Critical Gaps |
---|---|---|
Synthetic Methodology | Hantzsch condensation with aldehydes | Scalable enantioselective routes; stabilization strategies |
Target Diversification | KCa3.1, HsrA inhibition; DNA interaction | Structural basis for H. pylori specificity; in vivo efficacy |
Computational Design | Docking studies for HsrA and DNA binding | MD simulations of covalent binding kinetics |
Therapeutic Translation | In vitro potency in infection/cancer models | Preclinical ADMET profiling; ischemic stroke models (e.g., DHP-103) |
Emerging opportunities include leveraging the aldehyde motif for PROTAC development (targeted protein degradation) and multifunctional hybrids combining Ca²⁺ modulation with antioxidative properties. The scaffold’s intrinsic fluorescence also positions it for theranostic applications in oncology [3] [5].
Appendix: Key Compounds Mentioned
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7